![molecular formula C6H13Cl2N3O B2461504 2-Amino-2-(1-methylpyrazol-3-yl)ethanol;dihydrochloride CAS No. 2306268-15-3](/img/structure/B2461504.png)
2-Amino-2-(1-methylpyrazol-3-yl)ethanol;dihydrochloride
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Description
2-Amino-2-(1-methylpyrazol-3-yl)ethanol;dihydrochloride, also known as 2- (1-methyl-1H-pyrazol-3-yl)ethanamine dihydrochloride, is a chemical compound with the molecular formula C6H13Cl2N3O . It is used in pharmaceutical testing .
Molecular Structure Analysis
The InChI code for 2-Amino-2-(1-methylpyrazol-3-yl)ethanol;dihydrochloride is 1S/C6H11N3.2ClH/c1-9-5-3-6 (8-9)2-4-7;;/h3,5H,2,4,7H2,1H3;2*1H . The molecular weight of the compound is 198.09 .Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
The pyrazole nucleus serves as an essential scaffold in medicinal chemistry. Specifically, aminopyrazoles—those containing a free amino group at positions 3, 4, or 5—have garnered attention due to their therapeutic potential. Let’s explore some key aspects:
a. Anticancer and Anti-Inflammatory Properties:- Pirtobrutinib , a reversible inhibitor of Bruton Kinase (BTK) , is a notable example. BTK is crucial in B-cell-driven malignancies, making it a significant therapeutic target. Pirtobrutinib’s recent approval underscores the relevance of aminopyrazoles in cancer treatment .
Challenges and Future Prospects
properties
IUPAC Name |
2-amino-2-(1-methylpyrazol-3-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c1-9-3-2-6(8-9)5(7)4-10;;/h2-3,5,10H,4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBDLFLTKLOQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(1-methylpyrazol-3-yl)ethanol;dihydrochloride |
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